![molecular formula C18H15FN2O2S B14030762 Methyl 1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B14030762.png)
Methyl 1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a fluorophenyl group, a methylsulfanylphenyl group, and a carboxylate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with the appropriate fluorophenyl and methylsulfanylphenyl groups.
Esterification: The carboxylate ester group is introduced through an esterification reaction, where the carboxylic acid derivative of the pyrazole is reacted with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylate ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of Methyl 1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further investigation through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde
- 1-(4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxylic acid
Uniqueness
Methyl 1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxylate is unique due to the specific combination of substituents on the pyrazole ring, which can impart distinct chemical and biological properties. Its ester group, in particular, may influence its solubility, reactivity, and interaction with biological targets compared to similar compounds with different functional groups.
Eigenschaften
Molekularformel |
C18H15FN2O2S |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
methyl 1-(4-fluorophenyl)-5-(4-methylsulfanylphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C18H15FN2O2S/c1-23-18(22)16-11-17(12-3-9-15(24-2)10-4-12)21(20-16)14-7-5-13(19)6-8-14/h3-11H,1-2H3 |
InChI-Schlüssel |
KHAGKWGMTXVTAF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)SC)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


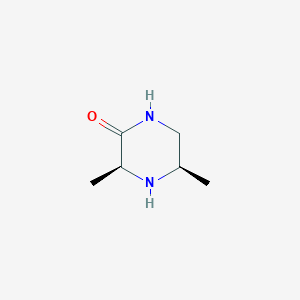


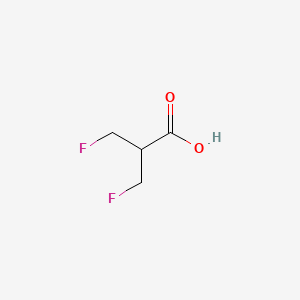

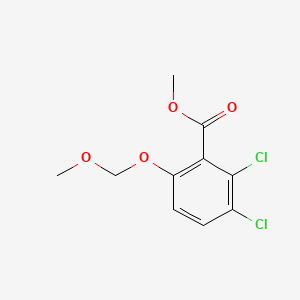
![8-Benzyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B14030708.png)
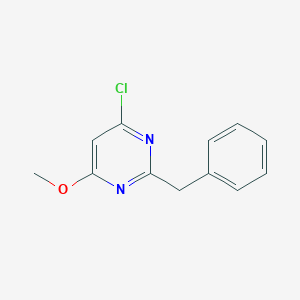
![(S)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)propanoic acid hydrochloride](/img/structure/B14030726.png)


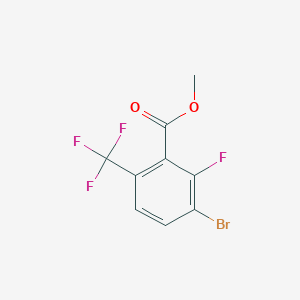
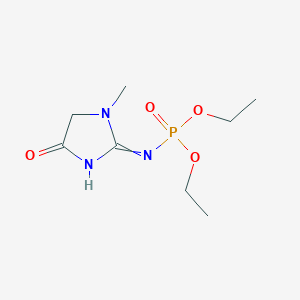
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1R,2S,4R,7S,8R,9S,12S,13S,16S,18R)-3,6-dihydroxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14030749.png)
